molecular formula C16H21NO4 B6663694 3-(2,3-dihydro-1H-indene-5-carbonylamino)-4-methoxy-3-methylbutanoic acid

3-(2,3-dihydro-1H-indene-5-carbonylamino)-4-methoxy-3-methylbutanoic acid

Cat. No.: B6663694
M. Wt: 291.34 g/mol
InChI Key: STUMITPXPLFNPL-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-indene-5-carbonylamino)-4-methoxy-3-methylbutanoic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes an indene moiety, a carbonyl group, and a methoxy-substituted butanoic acid chain, making it a subject of interest for researchers exploring novel chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-4-methoxy-3-methylbutanoic acid typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the dihydro-indene derivative.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butanoic Acid Chain: The butanoic acid chain can be attached through an amide bond formation. This involves the reaction of the indene carbonyl compound with 4-methoxy-3-methylbutanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would be essential to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,3-dihydro-1H-indene-5-carbonylamino)-4-methoxy-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies, particularly those involving carbonyl-containing substrates.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indene-5-carbonylamino)-4-methoxy-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form hydrogen bonds with active site residues, while the indene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-hydroxy-2-methylpropanoic acid
  • 3-(2,3-dihydro-1H-indene-5-carbonylamino)-4-ethoxy-3-methylbutanoic acid

Uniqueness

Compared to similar

Properties

IUPAC Name

3-(2,3-dihydro-1H-indene-5-carbonylamino)-4-methoxy-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(10-21-2,9-14(18)19)17-15(20)13-7-6-11-4-3-5-12(11)8-13/h6-8H,3-5,9-10H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUMITPXPLFNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(COC)NC(=O)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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